2-Oxo-2-phenylethane-1-sulfonamide
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Overview
Description
2-Oxo-2-phenylethane-1-sulfonamide is a chemical compound with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and a ketone group. It is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
The synthesis of 2-Oxo-2-phenylethane-1-sulfonamide typically involves the reaction of phenylacetic acid with sulfonamide under specific conditions. One common method includes the use of toluene as a solvent, with piperidine and acetic acid as catalysts, and benzaldehyde as a reactant. The reaction mixture is heated to 70°C for several hours to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Oxo-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antiproliferative effects against cancer cell lines.
Medicine: Research indicates its potential use in developing drugs targeting hormone pathways in cancer cells.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit estrogen receptor α (ERα) and induce apoptosis in cancer cells by promoting PARP cleavage . The compound acts as a Michael acceptor, forming covalent bonds with its targets and disrupting cellular processes.
Comparison with Similar Compounds
2-Oxo-2-phenylethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Chalconesulfonamides: These compounds also exhibit antiproliferative activity and are used in cancer research.
Sulfonyl-containing compounds: These have broad biological activities and are used in both medicinal and agricultural applications. The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in cancer progression.
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-oxo-2-phenylethanesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11,12) |
InChI Key |
HWALZZPNGXHTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)N |
Origin of Product |
United States |
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